molecular formula C8H5ClFN B1425114 2-Chloro-4-fluoro-5-methylbenzonitrile CAS No. 924626-79-9

2-Chloro-4-fluoro-5-methylbenzonitrile

Cat. No. B1425114
M. Wt: 169.58 g/mol
InChI Key: FBHSHKNJRSFGOQ-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-5-methylbenzonitrile” is a chemical compound with the CAS Number: 924626-79-9 . It has a molecular weight of 169.59 . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-fluoro-5-methylbenzonitrile” is 1S/C8H5ClFN/c1-5-2-6 (4-11)7 (9)3-8 (5)10/h2-3H,1H3 . This indicates that the molecule consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“2-Chloro-4-fluoro-5-methylbenzonitrile” is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Production

2-Chloro-4-fluoro-5-methylbenzonitrile has been explored as a raw material in various synthesis processes. For instance, it is utilized in the synthesis of 3-fluoro-4-methylbenzonitrile, a compound of significance in developing new pesticides. The process involves multiple reaction steps, including nitrification, diazotization, fluorination, reduction, and oxidation, yielding a product that is easy to control and possesses a high productivity rate (Min, 2006).

Spectroscopic Studies

Spectroscopic techniques like FT-IR and FT-Raman have been employed to study molecules similar to 2-Chloro-4-fluoro-5-methylbenzonitrile. For instance, the molecular structure, vibrational spectra, and non-linear optics (NLO) properties of 5-fluoro-2-methylbenzonitrile (5F2MLBN) have been examined. The study provides insights into the molecular geometry, harmonic vibrational frequencies, and bonding features of such compounds (Kumar & Raman, 2017).

Reactivity Studies

The reactivity of various derivatives of benzonitriles, including those similar to 2-Chloro-4-fluoro-5-methylbenzonitrile, has been a subject of interest. For example, the meta-halo-3-methylbenzonitrile derivatives have been synthesized and their reactivity towards aromatic nucleophilic substitution was investigated using a microwave system, revealing a significant order of reactivity of the leaving groups (Guo et al., 2008).

Structural and Energetic Studies

The structural and electronic properties of compounds like 2-Chloro-4-fluoro-5-methylbenzonitrile have been explored through studies focusing on geometric structure, vibrational spectra, and electronic transitions. Density Functional Theory (DFT) and other computational methods are often used to predict geometric parameters, study stability, and investigate molecular properties (Ajaypraveenkumar, Raman, & Sebastian, 2017).

properties

IUPAC Name

2-chloro-4-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHSHKNJRSFGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-methylbenzonitrile

Synthesis routes and methods

Procedure details

Under an argon atmosphere, to a solution (20 mL) of 1-bromo-2-chloro-4-fluoro-5-methylbenzene (4.47 g) in N,N-dimethylformamide were added tetrakis(triphenylphosphine)palladium(0) (0.78 g) and zinc cyanide (1.23 g). The mixture was stirred at 110° C. for 13 hr and partitioned between ethyl acetate-water. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate) and crystallized from ethyl acetate-hexane to give the title compound as a colorless solid (yield: 2.3 g).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One
Quantity
1.23 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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